![molecular formula C19H25BrN2 B12483350 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine](/img/structure/B12483350.png)
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine is a complex organic compound that features a unique bicyclic structure combined with a piperazine ring
Métodos De Preparación
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine involves multiple steps. One common synthetic route starts with the preparation of bicyclo[2.2.1]hept-5-en-2-ylmethanol, which is then reacted with secondary amines and formaldehyde to form Mannich bases
Análisis De Reacciones Químicas
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, where nucleophiles replace the bromine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential for significant biological activity.
Comparación Con Compuestos Similares
Similar compounds to 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine include:
Bicyclo[2.2.1]hept-5-en-2-ylmethanol: A precursor in the synthesis of the target compound.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Another bicyclic compound with different functional groups.
2-Azabicyclo[2.2.1]hept-5-en-3-one: A versatile synthetic building block used in therapeutic development.
The uniqueness of this compound lies in its combination of a bicyclic structure with a piperazine ring and a bromobenzyl group, which provides a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C19H25BrN2 |
|---|---|
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(2-bromophenyl)methyl]piperazine |
InChI |
InChI=1S/C19H25BrN2/c20-19-4-2-1-3-17(19)13-21-7-9-22(10-8-21)14-18-12-15-5-6-16(18)11-15/h1-6,15-16,18H,7-14H2 |
Clave InChI |
FPFAVNASDIGYQB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2CC3CC2C=C3)CC4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12483281.png)
![6',6'-Dimethyl-5',7'-dinitro-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]](/img/structure/B12483289.png)
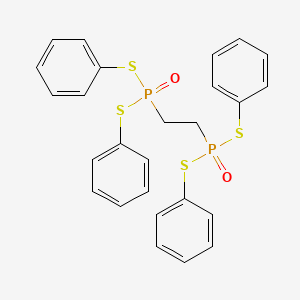
![6-methyl-2-{[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B12483292.png)
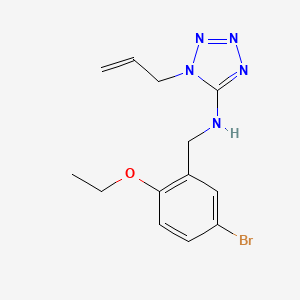
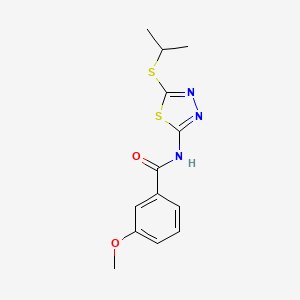
![1-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol](/img/structure/B12483302.png)
![4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12483308.png)
![3-({[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B12483313.png)
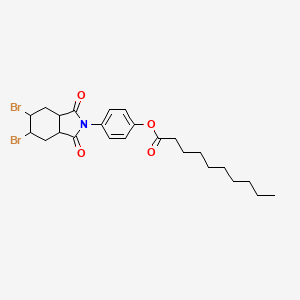
![Methyl 5-{[(3,4-dimethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12483325.png)
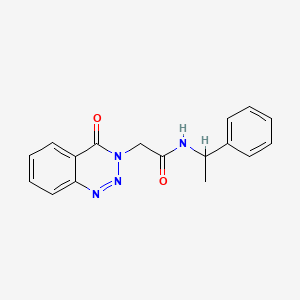
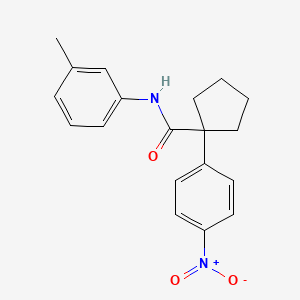
![N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12483343.png)
